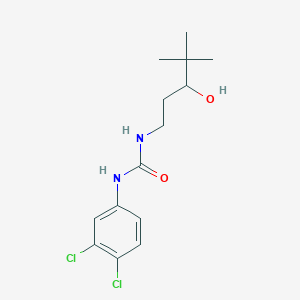
1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea, also known as DCPMU, is a chemical compound that has been widely studied for its potential therapeutic applications. DCPMU is a derivative of the drug fenofibrate, which is used to treat high cholesterol and triglyceride levels. DCPMU has been shown to have potential applications in the treatment of cancer, inflammation, and metabolic disorders.
Applications De Recherche Scientifique
Environmental Degradation and Soil Behavior
The study of substituted urea herbicides, including compounds structurally related to 1-(3,4-Dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea, has shown their degradation behavior in soils. For instance, Katz and Strusz (1968) described how these herbicides are degraded in the soil primarily through microbial action, with minimal accumulation of phytotoxic residues. This highlights the environmental behavior of such compounds, suggesting potential applications in understanding soil remediation processes and environmental safety assessments (Katz & Strusz, 1968).
Pharmacological Research Tools
The discovery of nonpeptidic agonists for specific receptors by Croston et al. (2002) involves compounds with a structural motif somewhat similar to the dichlorophenyl urea derivatives. These findings could suggest avenues for the development of novel pharmacological agents or research tools based on the structural manipulation of urea derivatives. The specificity and selectivity of these compounds make them useful for understanding receptor function and potentially for therapeutic applications (Croston et al., 2002).
Molecular Interactions and Chemical Properties
Research on protonated urea-based ligands, as discussed by Wu et al. (2007), explores the anion coordination chemistry of these compounds. This work illuminates the chemical behavior of urea derivatives in complex formation, which could be applied in designing new materials or in molecular recognition studies. The specific interaction patterns observed with various anions could inform the development of sensors or catalysts based on urea derivatives (Wu et al., 2007).
Material Science and Adhesive Technologies
The accelerating effect of urea derivatives on epoxy systems, as investigated by Fei (2013), demonstrates the utility of these compounds in material sciences, particularly in improving the curing processes of polymers. This research points to the potential of urea derivatives to act as catalysts or accelerators in manufacturing and material processing, which could enhance the mechanical properties of composites and adhesives (Fei, 2013).
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-14(2,3)12(19)6-7-17-13(20)18-9-4-5-10(15)11(16)8-9/h4-5,8,12,19H,6-7H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOIBHIICDNADT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1=CC(=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2706120.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2706123.png)
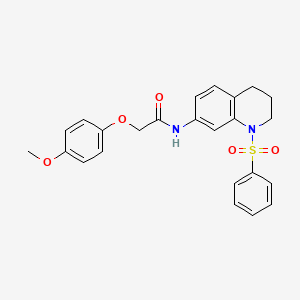
![2-Cyclobutyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2706127.png)
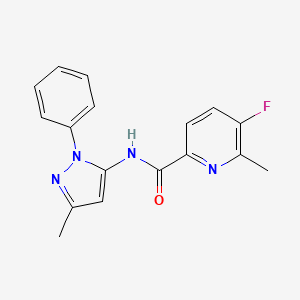


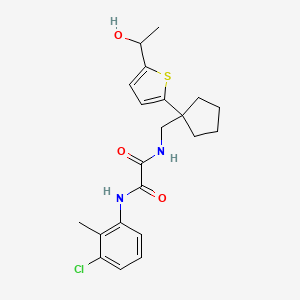
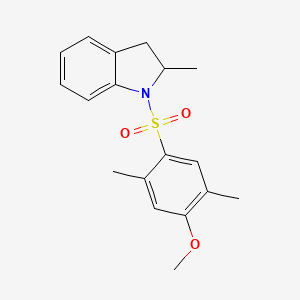
![4-benzoyl-N-[3-[(4-benzoylbenzoyl)amino]pyridin-4-yl]benzamide](/img/structure/B2706137.png)
![2-Chloro-1-(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2706138.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2706139.png)
![4-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide](/img/structure/B2706140.png)
![N-([2,3'-bifuran]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2706141.png)